molecular formula C22H25NO4 B7739342 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one

8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one

Cat. No.: B7739342
M. Wt: 367.4 g/mol
InChI Key: IPLVKLGFQZNJFO-UHFFFAOYSA-N
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Description

8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with various substituents that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dihydro derivatives. Substitution reactions could introduce new functional groups into the molecule, altering its chemical and biological properties.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare other complex molecules.

    Biology: Its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, make it a candidate for further biological studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity might be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one include other chromen-4-one derivatives with different substituents. Examples include:

  • 7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one
  • 8-[(Butyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[[butyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-5-12-23(2)13-17-19(24)11-10-16-21(25)18(14-27-22(16)17)15-8-6-7-9-20(15)26-3/h6-11,14,24H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLVKLGFQZNJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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